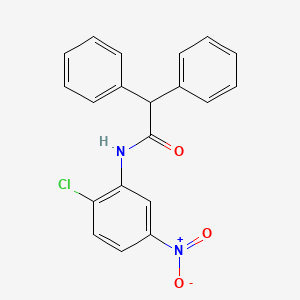

N-(2-chloro-5-nitrophenyl)-2,2-diphenylacetamide

Description

N-(2-chloro-5-nitrophenyl)-2,2-diphenylacetamide is a chloro-nitro-substituted acetamide derivative characterized by a diphenylacetyl backbone and a 2-chloro-5-nitrophenyl substituent. Its molecular formula is C₂₀H₁₅ClN₂O₃ (calculated molecular weight: 366.80 g/mol). The compound’s structure combines electron-withdrawing groups (chloro, nitro) with the lipophilic diphenyl moiety, making it a candidate for pharmaceutical and agrochemical applications. The nitro group at the 5-position enhances electrophilic reactivity, while the chloro group at the 2-position influences steric and electronic interactions .

Crystallographic studies of related 2,2-diphenylacetamides reveal a dihedral angle of ~84.6° between the two phenyl rings, which impacts molecular conformation and intermolecular interactions like N–H⋯O hydrogen bonding (R₂²(8) motif) . This structural feature is critical for solid-state stability and solubility.

Properties

IUPAC Name |

N-(2-chloro-5-nitrophenyl)-2,2-diphenylacetamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H15ClN2O3/c21-17-12-11-16(23(25)26)13-18(17)22-20(24)19(14-7-3-1-4-8-14)15-9-5-2-6-10-15/h1-13,19H,(H,22,24) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DTJKNASQHUXHPA-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C(C2=CC=CC=C2)C(=O)NC3=C(C=CC(=C3)[N+](=O)[O-])Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H15ClN2O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

366.8 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of N-(2-chloro-5-nitrophenyl)-2,2-diphenylacetamide typically involves the reaction of 2-chloro-5-nitroaniline with 2,2-diphenylacetyl chloride in the presence of a base such as triethylamine. The reaction is carried out in an organic solvent like dichloromethane under reflux conditions to facilitate the formation of the amide bond.

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of automated reactors and continuous flow systems can enhance the efficiency and yield of the production process. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions: N-(2-chloro-5-nitrophenyl)-2,2-diphenylacetamide undergoes various chemical reactions, including:

Substitution Reactions: The chloro group can be substituted by nucleophiles such as amines or thiols.

Reduction Reactions: The nitro group can be reduced to an amine using reducing agents like hydrogen gas in the presence of a catalyst or sodium borohydride.

Oxidation Reactions: The compound can undergo oxidation reactions, although these are less common.

Common Reagents and Conditions:

Substitution: Nucleophiles like amines or thiols in the presence of a base.

Reduction: Hydrogen gas with a palladium catalyst or sodium borohydride.

Oxidation: Strong oxidizing agents like potassium permanganate.

Major Products Formed:

Substitution: Formation of N-(2-amino-5-nitrophenyl)-2,2-diphenylacetamide.

Reduction: Formation of N-(2-chloro-5-aminophenyl)-2,2-diphenylacetamide.

Scientific Research Applications

Anticholinergic Activity

N-(2-chloro-5-nitrophenyl)-2,2-diphenylacetamide has been identified as having anticholinergic properties, making it useful in treating conditions such as:

- Dysuria : Including urinary incontinence and neurogenic bladder dysfunction.

- Gastrointestinal Disorders : Such as gastric ulcers and irritable bowel syndrome .

The compound acts by inhibiting the action of acetylcholine, which is beneficial in managing symptoms associated with overactive bladder and gastrointestinal spasms.

Antimicrobial Activity

Research has demonstrated that derivatives of this compound exhibit antimicrobial properties. In a study evaluating its efficacy against various pathogens:

- The compound was tested against Gram-positive bacteria (e.g., Bacillus subtilis) and Gram-negative bacteria (e.g., Escherichia coli).

- Results indicated significant zones of inhibition, suggesting strong antibacterial activity .

This antimicrobial potential positions the compound as a candidate for developing new antibiotics or adjunct therapies for infectious diseases.

Synthesis and Characterization

The synthesis of this compound typically involves the reaction of chloroacetyl chloride with diphenylamine. This process can be optimized through various reaction conditions to enhance yield and purity. Key steps include:

- Recrystallization : To purify the compound post-synthesis.

- Characterization Techniques : Such as NMR spectroscopy and mass spectrometry to confirm structure and purity .

Anticancer Research

In recent studies, this compound derivatives have been evaluated for anticancer properties. Compounds synthesized from this base structure were tested against various cancer cell lines:

- The compounds showed promising results in inhibiting cell growth in leukemia and solid tumors.

- Specific derivatives demonstrated up to 84% growth inhibition in certain cancer cell lines .

These findings suggest that modifications to the core structure can significantly enhance anticancer activity.

Structure-Activity Relationship Studies

A series of derivatives were synthesized to explore the structure-activity relationship (SAR). The presence of electron-withdrawing groups (like nitro) on the phenyl ring was found to enhance biological activity against target enzymes involved in cancer progression and metabolic disorders .

Summary of Findings

The applications of this compound span across pharmacology, microbiology, and oncology. Its diverse biological activities make it a valuable compound for further research and development:

Mechanism of Action

The mechanism of action of N-(2-chloro-5-nitrophenyl)-2,2-diphenylacetamide involves its interaction with specific molecular targets. The chloro and nitro groups can participate in various biochemical pathways, potentially leading to the inhibition of certain enzymes or the disruption of cellular processes. The exact molecular targets and pathways are still under investigation, but the compound’s structure suggests it may interact with proteins or nucleic acids.

Comparison with Similar Compounds

Table 1: Structural and Functional Group Comparison

Key Observations :

Key Findings :

- Pharmaceutical Potential: The nitro group in this compound may enable redox-activated mechanisms similar to nitroimidazoles , though direct evidence is lacking.

- Agrochemical Contrast : Unlike herbicidal chloroacetamides (e.g., alachlor ), the diphenyl backbone of the target compound likely shifts its mode of action toward mammalian targets.

Crystallographic and Physicochemical Properties

Table 3: Crystallographic Data Comparison

Analysis :

- The larger dihedral angle in 2,2-diphenylacetamide derivatives (~84.6° vs.

- The nitro and chloro groups in this compound likely reduce melting points compared to unsubstituted analogues due to disrupted crystal packing.

Biological Activity

N-(2-chloro-5-nitrophenyl)-2,2-diphenylacetamide is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article examines its biological activity, focusing on antimicrobial, anti-inflammatory, and potential anticancer properties, supported by data tables and relevant case studies.

Chemical Structure and Properties

The compound features a nitrophenyl group and a diphenylacetamide backbone, which contribute to its biological activity. The presence of halogen (chlorine) and nitro groups enhances its reactivity and interaction with biological targets.

Antimicrobial Activity

Research has demonstrated that compounds similar to this compound exhibit notable antimicrobial properties. A study evaluated various N-substituted chloroacetamides , including derivatives of this compound, against several pathogens:

| Pathogen | Activity Level |

|---|---|

| Staphylococcus aureus | Effective |

| Escherichia coli | Moderately effective |

| Candida albicans | Effective |

The antimicrobial activity is influenced by the position of substituents on the phenyl ring, with halogenated derivatives showing enhanced lipophilicity, facilitating better cell membrane penetration .

Anti-inflammatory Potential

This compound has been studied for its anti-inflammatory effects. In vitro assays demonstrated that derivatives of this compound can inhibit cyclooxygenase (COX) enzymes, which play a crucial role in the inflammatory response. The docking studies indicated that these compounds engage in significant interactions with COX active sites, suggesting their potential as anti-inflammatory agents .

Anticancer Properties

The compound's derivatives have also been investigated for anticancer activity. For instance, certain analogs were found to inhibit key enzymes involved in cancer cell metabolism. The structure-activity relationship (SAR) studies indicated that the presence of electron-withdrawing groups like nitro enhances inhibitory activity against cancer-related enzymes .

The mechanism by which this compound exerts its biological effects involves:

- Enzyme Inhibition : Interaction with specific enzymes such as COX and α-glucosidase.

- Receptor Binding : Potential modulation of nuclear receptors involved in metabolic processes .

- Cell Membrane Interaction : Enhanced lipophilicity allows for better penetration into cells, increasing efficacy against pathogens.

Case Studies

- Antimicrobial Efficacy : A study involving the synthesis of various chloroacetamides showed that compounds with the 2-chloro-5-nitrophenyl moiety exhibited superior activity against Gram-positive bacteria compared to Gram-negative strains .

- In Vivo Analgesic Activity : In vivo testing revealed that derivatives of diphenylacetamide displayed significant analgesic effects in animal models, supporting their potential therapeutic applications .

Q & A

Basic Research Questions

Q. What are the established synthetic routes for N-(2-chloro-5-nitrophenyl)-2,2-diphenylacetamide, and how can reaction conditions be optimized?

- Methodology : The synthesis typically involves amide coupling between 2-chloro-5-nitroaniline and diphenylacetyl chloride under anhydrous conditions. Key steps include:

- Reagent Preparation : Use Schlenk techniques to maintain anhydrous conditions for acid chloride generation.

- Coupling : Employ a base like triethylamine or pyridine to neutralize HCl byproducts.

- Optimization : Adjust molar ratios (e.g., 1:1.2 for amine:acyl chloride) and reaction temperature (0–25°C) to minimize side reactions. Continuous flow reactors may improve scalability and yield .

- Validation : Monitor reaction progress via TLC (silica gel, ethyl acetate/hexane) and confirm purity through HPLC or NMR.

Q. Which spectroscopic and crystallographic techniques are most effective for characterizing this compound?

- Spectroscopy :

- NMR : Use - and -NMR to confirm the amide bond (δ ~7.5–8.5 ppm for aromatic protons) and nitro group (electron-withdrawing shifts).

- IR : Identify characteristic peaks for amide C=O (~1650 cm) and nitro groups (~1520 cm).

Advanced Research Questions

Q. How can crystallographic data contradictions (e.g., disorder, hydrogen bonding ambiguities) be resolved for this compound?

- Approach :

- Disorder Modeling : Use SHELXL’s PART instruction to refine disordered regions. Validate with residual density maps.

- Hydrogen Bonding : Apply graph-set analysis (e.g., R(8) motifs) to categorize interactions. Cross-reference with Hirshfeld surfaces to quantify intermolecular contacts .

Q. What strategies can predict the biological activity of this compound in the absence of prior assay data?

- In Silico Methods :

- Docking : Target receptors like mycobacterial enzymes (e.g., InhA) using AutoDock Vina. The nitro and chloro groups may enhance binding via hydrophobic interactions.

- QSAR : Build models using descriptors like logP and HOMO-LUMO gaps from Gaussian calculations.

Q. How should researchers address discrepancies between computational predictions and experimental results (e.g., reactivity or stability)?

- Troubleshooting Framework :

Re-examine Computational Parameters : Verify solvent models (e.g., IEFPCM for polar aprotic solvents) and basis sets (e.g., B3LYP/6-31+G(d,p)).

Experimental Replicates : Perform kinetic studies under controlled conditions (e.g., DSC for thermal stability).

Cross-Technique Validation : Compare DFT-predicted vibrational spectra with experimental IR/Raman data.

- Example : If nitro group reduction is observed unexpectedly, assess reaction conditions for unintended reductants (e.g., trace metals) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.